molecular formula C16H10ClF4NO2 B1279251 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one CAS No. 183720-28-7

3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

Cat. No.: B1279251
CAS No.: 183720-28-7
M. Wt: 359.7 g/mol
InChI Key: ULYONBAOIMCNEH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolinone core, followed by the introduction of the chloro, methoxy, fluoro, and trifluoromethyl substituents under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one can be compared with other indolinone derivatives, such as:

  • 3-(5-Chloro-2-methoxyphenyl)-3-fluoroindolin-2-one
  • 3-(5-Chloro-2-methoxyphenyl)-6-(trifluoromethyl)indolin-2-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and effects.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYONBAOIMCNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask, equipped with a stir bar and thermocouple was charged with 5-chloro-α-fluoro-2-methoxy-α-[2-nitro-4-(trifluoromethyl)-phenyl]benzeneacetic acid, methyl ester (12.5 g, 29.64 mmol) and dissolved in THF (50 mL). Tetrabutylammonium chloride (0.84 g, 3.01 mmol) was dissolved in water (50 mL) and added to the THF solution. The reaction mixture was heated to about 60° C. and sodium dithionite (24.0 g, 118 mmol) was added portion wise as a solid over 75 minutes while stirring vigorously. After 5 minutes HPLC analysis showed that the reaction was complete. The reaction mixture was cooled to room temperature and the layers were separated. The aqueous phase was extracted with ethyl acetate (50 mL). The combined organic layers were treated with 1N methanolic HCl (15 mL) and heated to 55° C. for a few minutes. HPLC analysis showed that the cyclization was complete. THF and methanol were removed by concentrating on a rotary evaporator and the resultant residue was dissolved in ethyl acetate (100 mL) and hexane (100 mL). The organic layer was washed with 1N NaOH (2×50 mL), 1N HCl (2×50 mL), water (2×50 mL), saturated sodium chloride solution (50 mL), and dried over MgSO4. The solution was then diluted with hexane (100 mL), treated with activated charcoal (5.0 g), heated to about 60° C. for 5 minutes, cooled to room temperature, filtered through Celite, and concentrated on a rotary evaporator to afford 10.54 g (99%) of crude product as a foam. This material was dissolved in ethanol (20 mL) and heated to reflux and water was slowly added (10 mL). Preferably, a seed crystal of the title compound was added resulting in crystallization of the product at about 75° C. The material was stirred for 16 hours at room temperature and then filtered, washed with 1:1 ethanol/water (40 mL), air and vacuum dried to afford 7.77 g of the title compound (73% yield, 97.5% by HPLC) as a white crystalline solid.
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.84 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 3
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 4
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 5
Reactant of Route 5
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Reactant of Route 6
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one

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